2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one is a heterocyclic compound with the molecular formula C9H11N3O. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Mannich reaction, where a mixture of formaldehyde, methylamine, and a suitable ketone is used. The reaction is carried out in ethanol at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and distillation to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases like cancer and viral infections.
Wirkmechanismus
The mechanism of action of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one involves its interaction with specific molecular targets and pathways. It can inhibit the replication of certain viruses by interfering with viral enzymes. Additionally, it may exert its effects by binding to specific receptors or enzymes in the body, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroquinazolin-5-one
- 4-Aminotetrahydroquinazoline derivatives
- 3-Azabicyclo[3.3.1]nonanes
Uniqueness
2-Amino-4-methyl-5,6,7,8-tetrahydroquinazolin-7-one is unique due to its specific substitution pattern and the presence of an amino group at the 2-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H11N3O |
---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-amino-4-methyl-6,8-dihydro-5H-quinazolin-7-one |
InChI |
InChI=1S/C9H11N3O/c1-5-7-3-2-6(13)4-8(7)12-9(10)11-5/h2-4H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
LAYRBWCZNQWLIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCC(=O)CC2=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.